molecular formula C9H12BNO3 B13938279 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylboronic acid

2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylboronic acid

Cat. No.: B13938279
M. Wt: 193.01 g/mol
InChI Key: JRWCKZNTCRIPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylboronic acid is a boronic acid derivative of the benzoxazepine family. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Benzoxazepines are known for their diverse biological activities, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylboronic acid typically involves the cyclization of substituted isoindole derivatives. One common method includes the cyclization of ortho-hydroxyacetophenone with N-benzylpiperidone, followed by esterification with N-protected amino acids . Another approach involves the Cu(I)-catalyzed cycloaddition of azido-alkynes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazepines and their derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is particularly useful in designing enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the development of enzyme inhibitors and other therapeutic agents .

Properties

Molecular Formula

C9H12BNO3

Molecular Weight

193.01 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylboronic acid

InChI

InChI=1S/C9H12BNO3/c12-10(13)8-1-2-9-7(5-8)6-11-3-4-14-9/h1-2,5,11-13H,3-4,6H2

InChI Key

JRWCKZNTCRIPOV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)OCCNC2)(O)O

Origin of Product

United States

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